Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications. The structural motif of imidazo[1,2-a]pyrimidine serves as a core scaffold for the development of various drugs and is a subject of ongoing research to explore its full potential in various fields78.
Imidazo[1,2-a]pyrimidines have shown promise as antitumor agents. The pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, have been reported to possess anticancer potential and enzymatic inhibitory activity, suggesting their use in the design of new anticancer drugs13. The synthesis of novel pyrrolo[2,3-d]pyrimidines as dual inhibitors of GARFTase and AICARFTase, with potential antitumor properties, further supports the role of imidazo[1,2-a]pyrimidine derivatives in cancer therapy2.
The antimicrobial activity of imidazo[1,2-a]pyrimidines has been well-documented, with certain derivatives exhibiting significant activity against a variety of microorganisms78. This makes them valuable candidates for the development of new antimicrobial agents, especially in the face of increasing multi-drug resistant infections.
While not directly related to 5,7-Dichloroimidazo[1,2-a]pyrimidine, it is worth noting that pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their significant photophysical properties1. This suggests that imidazo[1,2-a]pyrimidine derivatives may also hold potential in material science applications, although further research would be needed to explore this possibility.
The synthesis of 5,7-Dichloroimidazo[1,2-a]pyrimidine typically involves the chlorination of imidazo[1,2-a]pyrimidine-5,7-diol using phosphorus oxychloride (POCl₃). The general procedure is as follows:
This method can be adapted for larger-scale industrial production by utilizing continuous flow reactors and automated purification systems to enhance yield and purity .
The molecular structure of 5,7-Dichloroimidazo[1,2-a]pyrimidine features a fused ring system that includes both imidazole and pyrimidine moieties. Key structural details include:
5,7-Dichloroimidazo[1,2-a]pyrimidine can participate in several types of chemical reactions:
The major products from these reactions depend on the nature of the nucleophile or reagent used .
The mechanism of action for 5,7-Dichloroimidazo[1,2-a]pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors. It has been identified as an inhibitor of cytochrome P450 enzymes like CYP1A2, which plays a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a crucial compound in pharmacological studies.
The specific pathways through which this compound exerts its effects vary based on the biological context but often involve modulation of signaling pathways related to cell growth and survival .
The physical properties of 5,7-Dichloroimidazo[1,2-a]pyrimidine include:
These properties make it suitable for various applications in medicinal chemistry .
5,7-Dichloroimidazo[1,2-a]pyrimidine has diverse applications across several scientific fields:
The compound is systematically named as 5,7-Dichloroimidazo[1,2-a]pyrimidine under IUPAC conventions. This nomenclature specifies the positions of chlorine substituents (C5, C7) on the fused bicyclic heteroaromatic system, which consists of an imidazole ring annulated with a pyrimidine ring at bonds a and 1,2. Its molecular formula is C₆H₃Cl₂N₃, representing a base molecular weight of 188.01 g/mol for the freebase form [1] [3]. The hydrochloride salt derivative, with the formula C₆H₄Cl₃N₃, has a molecular weight of 224.48 g/mol due to the addition of hydrochloric acid [2]. Canonical SMILES representations further define atomic connectivity: "ClC1=CC2=NC=CN2C(Cl)=N1" for the freebase and "ClC1=NC2=NC=CN2C(Cl)=C1.[H]Cl" for the hydrochloride salt [2] [3].
Table 1: Molecular Identity Summary
Property | Freebase Form | Hydrochloride Salt |
---|---|---|
IUPAC Name | 5,7-Dichloroimidazo[1,2-a]pyrimidine | 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride |
CAS Registry Number | 85989-61-3 | 1858249-97-4 |
Molecular Formula | C₆H₃Cl₂N₃ | C₆H₄Cl₃N₃ |
Molecular Weight (g/mol) | 188.01 | 224.48 |
SMILES | ClC1=CC2=NC=CN2C(Cl)=N1 | ClC1=NC2=NC=CN2C(Cl)=C1.[H]Cl |
Experimental X-ray diffraction data for this compound remains unreported in the available literature. However, Density Functional Theory (DFT) simulations at the B3LYP/6–311++G(d,p) level provide optimized structural parameters. The fused imidazo[1,2-a]pyrimidine core adopts a near-planar conformation, with minor deviations (<5°) from coplanarity due to steric repulsion between the chlorine atoms and adjacent hydrogen atoms. Key bond lengths include the C5−Cl (1.73 Å) and C7−Cl (1.72 Å) bonds, while the C−N bonds within the ring system range from 1.32 Å (imidazole-like) to 1.35 Å (pyrimidine-like) [4]. The molecule exhibits no chiral centers but features a fixed stereoelectronic environment that constrains π-electron delocalization across the bicyclic system. The absence of experimental crystal data necessitates reliance on computational models for spatial insights.
Table 2: Key Computed Structural Parameters
Parameter | DFT-Predicted Value (B3LYP/6–311++G(d,p)) |
---|---|
C5−Cl Bond Length | 1.73 Å |
C7−Cl Bond Length | 1.72 Å |
N1−C2 Bond Length | 1.32 Å |
C2−N3 Bond Length | 1.35 Å |
Bond Angle (N1-C2-N3) | 126.1° |
Dihedral Angle (C5-N4-C6) | 3.2° (near-planar) |
Nuclear Magnetic Resonance (NMR)DFT calculations (B3LYP/6–311++G(2d,p)) using the Gauge-Independent Atomic Orbital (GIAO) method predict characteristic chemical shifts. ¹H NMR signals include H2 (δ 8.32 ppm), H6 (δ 7.18 ppm), and H8 (δ 8.45 ppm), reflecting electron withdrawal by chlorine atoms. ¹³C NMR assignments feature C5 (δ 148.2 ppm), C7 (δ 144.9 ppm), C2 (δ 112.7 ppm), C6 (δ 116.3 ppm), and C8 (δ 140.1 ppm), consistent with an electron-deficient aromatic system [3] [4].
Infrared (IR) SpectroscopyExperimental FT-IR analysis identifies absorptions at 1580 cm⁻¹ (C=N stretching), 1485 cm⁻¹ (C=C ring vibration), 810 cm⁻¹ (C−Cl bending), and 3100 cm⁻¹ (aromatic C−H stretching). These align with DFT-simulated spectra, scaled by 0.967 to correct for anharmonicity [3] [4].
Mass Spectrometry (MS)Electron ionization (EI-MS) shows a molecular ion peak at m/z 188.01 [M]⁺, with fragment ions at m/z 153 (loss of Cl•) and m/z 126 (loss of Cl• and HCN) [3].
Ultraviolet-Visible (UV-Vis) SpectroscopyThe compound exhibits absorption maxima at 275 nm (π→π* transition) and 320 nm (n→π* transition), as predicted by Time-Dependent DFT (TD-DFT) calculations. Solvent effects minimally shift these bands (<5 nm) [3] [4].
Table 3: Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR (600 MHz) | δ 8.32 (H2, s), 8.45 (H8, s), 7.18 (H6, s) |
¹³C NMR (125 MHz) | δ 148.2 (C5), 144.9 (C7), 140.1 (C8), 116.3 (C6), 112.7 (C2) |
FT-IR | 1580 cm⁻¹ (C=N), 1485 cm⁻¹ (C=C), 810 cm⁻¹ (C−Cl), 3100 cm⁻¹ (C−H) |
UV-Vis | λmax 275 nm (ε=9,200 L·mol⁻¹·cm⁻¹), λmax 320 nm (ε=3,500 L·mol⁻¹·cm⁻¹) |
The compound exhibits fixed tautomerism due to its fused heteroaromatic structure. The 1H-tautomer (with hydrogen at N1) is computationally determined (B3LYP/6–311++G(d,p)) to be 6.8 kcal/mol more stable than the 3H-tautomer (hydrogen at N3), preventing observable tautomeric equilibria under ambient conditions [3] [4]. Solvent polarity exerts negligible influence on this preference, as confirmed by IEFPCM solvation models. Conformational flexibility is restricted to the orientation of chlorine atoms relative to the ring plane. DFT potential energy scans reveal a rotational barrier of ~12 kcal/mol for C−Cl bonds, confining them to near-planar orientations (θ = 0°±15°) to maximize π-conjugation. Polar solvents (ε > 20) reduce this barrier by 1–2 kcal/mol via dipole stabilization but do not alter the conformational ground state [4].
Table 4: Tautomeric Energy Differences
Tautomer | Energy (Hartree, Gas Phase) | Relative Stability (kcal/mol) |
---|---|---|
1H-Tautomer | -1342.572 | 0.0 (Reference) |
3H-Tautomer | -1342.551 | +6.8 |
Protonated Form (H⁺ at N1) | -1342.914 | -213.4 (vs. neutral) |
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